molecular formula C7H11ClFNO2 B2681896 2-Fluoro-2-piperidin-4-ylideneacetic acid;hydrochloride CAS No. 2411266-63-0

2-Fluoro-2-piperidin-4-ylideneacetic acid;hydrochloride

Cat. No.: B2681896
CAS No.: 2411266-63-0
M. Wt: 195.62
InChI Key: LVSVXPWIMHCYQQ-UHFFFAOYSA-N
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Description

2-Fluoro-2-piperidin-4-ylideneacetic acid; hydrochloride is a fluorinated piperidine derivative with a conjugated ylidene group at the 4-position of the piperidine ring. This structural motif confers unique electronic and conformational properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition. The hydrochloride salt enhances solubility and bioavailability, a common strategy in drug design .

Properties

IUPAC Name

2-fluoro-2-piperidin-4-ylideneacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO2.ClH/c8-6(7(10)11)5-1-3-9-4-2-5;/h9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFGUDSHVKTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-piperidin-4-ylideneacetic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine and fluoroacetic acid.

    Fluorination: The piperidine is reacted with fluoroacetic acid under controlled conditions to introduce the fluorine atom at the desired position.

    Formation of the Ylidene Group: The intermediate product is then subjected to conditions that promote the formation of the ylidene group, typically involving a base such as sodium hydride.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-2-piperidin-4-ylideneacetic acid;hydrochloride would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity

Research has shown that 2-Fluoro-2-piperidin-4-ylideneacetic acid; hydrochloride exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Case Study:

  • Cell Line: A431 (vulvar epidermal carcinoma)
  • Mechanism: Induction of apoptosis via caspase activation
  • Outcome: Significant inhibition of cell proliferation

1.2 Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity, showing effectiveness against several bacterial strains, particularly Gram-positive bacteria. The structural characteristics of 2-Fluoro-2-piperidin-4-ylideneacetic acid; hydrochloride contribute to its potential as a lead compound in antibiotic development.

Case Study:

  • Bacterial Strains Tested: Various Gram-positive bacteria
  • Outcome: Notable antimicrobial properties observed

Synthesis and Chemical Properties

The synthesis of 2-Fluoro-2-piperidin-4-ylideneacetic acid; hydrochloride typically involves multi-step organic reactions. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a valuable candidate in drug design.

Synthesis Overview:

  • Starting Materials: Piperidine derivatives and acetic acid.
  • Reagents: Fluorinating agents.
  • Conditions: Controlled temperature and pH to optimize yield.

Toxicology and Pharmacokinetics

Initial pharmacokinetic studies suggest that 2-Fluoro-2-piperidin-4-ylideneacetic acid; hydrochloride has favorable absorption characteristics, indicating good bioavailability when administered. However, comprehensive toxicological assessments are necessary to ascertain its safety profile fully.

Pharmacokinetic Profile:

  • Absorption: Favorable characteristics noted.
  • Toxicity: Minimal toxicity at therapeutic doses reported in preliminary studies.

Data Table: Summary of Applications

Application TypeDescriptionKey Findings
Antitumor ActivityInhibition of cancer cell proliferationInduces apoptosis in A431 cells
Antimicrobial ActivityEffectiveness against Gram-positive bacteriaSignificant antimicrobial properties observed
PharmacokineticsAbsorption characteristicsFavorable absorption with minimal toxicity

Mechanism of Action

The mechanism of action of 2-Fluoro-2-piperidin-4-ylideneacetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and metabolic stability, allowing it to modulate biological pathways effectively. The ylidene group contributes to the compound’s reactivity, enabling it to participate in various biochemical reactions.

Comparison with Similar Compounds

The following analysis compares 2-Fluoro-2-piperidin-4-ylideneacetic acid; hydrochloride with structurally related piperidine-acetic acid derivatives, focusing on molecular features, synthesis, and pharmacological activity.

Structural and Functional Comparisons

Key structural differences :

  • Piperidin-4-ylidene group : The conjugated ylidene system may impose rigidity, altering binding conformations relative to saturated piperidine rings (e.g., 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride; ).
  • Hydrochloride salt : Improves solubility, as seen in donepezil hydrochloride () and other piperidine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Target Enzyme/Activity Key Findings
2-Fluoro-2-piperidin-4-ylideneacetic acid; hydrochloride C₇H₉FNO₂·HCl Fluoro, piperidin-4-ylidene Soluble epoxide hydrolase* Potential high-affinity inhibitor*
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride () C₁₃H₁₈NO₂·HCl Piperidin-4-yl, phenyl Drug synthesis intermediate Used in coupling reactions (HATU/DIPEA)
2-Phenyl-2-piperidin-2-ylacetic acid hydrochloride () C₁₃H₁₈NO₂·HCl Phenyl, piperidin-2-yl Methylphenidate metabolite Pharmacologically active metabolite
Methyl 2-(4-Fluorophenyl)-2-(piperidin-2-yl)acetate hydrochloride () C₁₄H₁₈FNO₂·HCl 4-Fluorophenyl, piperidin-2-yl SARS-CoV-2 3CLpro Moderate inhibitory activity (IC₅₀ ~μM)
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride () C₁₃H₁₈NO₃·HCl Hydroxypiperidinyl, phenyl Not specified Enhanced polarity due to -OH group

*Inferred from structurally related sEH inhibitors in .

Pharmacological and Physicochemical Properties
  • Enzyme inhibition: Fluorinated analogs like the target compound may exhibit enhanced binding to sEH compared to non-fluorinated derivatives (e.g., 10d in , IC₅₀ = 3.2 nM). The ylidene group could further stabilize enzyme interactions .
  • Acid stability : Similar to nicardipine hydrochloride (), the hydrochloride salt ensures stability under acidic conditions, critical for oral bioavailability.
  • Solubility : The hydrochloride salt improves aqueous solubility, as observed in donepezil hydrochloride ().
Key Differentiators
  • Fluorine vs. chlorine : Compared to Piperidin-4-yl 2-chloroacetate hydrochloride (), fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve target binding.
  • Piperidin-4-ylidene vs. saturated piperidine : The conjugated system in the target compound may restrict rotational freedom, enhancing selectivity for enzymes like sEH .

Biological Activity

2-Fluoro-2-piperidin-4-ylideneacetic acid; hydrochloride (CAS No. 2411266-63-0) is a synthetic compound that belongs to a class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-2-piperidin-4-ylideneacetic acid; hydrochloride is C₉H₁₄ClF₁N₂O₂. Its structure features a piperidine ring substituted with a fluoro group and an acetic acid moiety, which may influence its biological interactions.

PropertyValue
Molecular Weight220.67 g/mol
Melting PointNot specified
SolubilitySoluble in water
CAS Number2411266-63-0

The exact mechanism of action for 2-Fluoro-2-piperidin-4-ylideneacetic acid; hydrochloride remains to be fully elucidated. However, preliminary studies suggest that it may interact with various biological targets, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could potentially modulate neurotransmitter receptors, leading to effects on neuronal signaling.

Anti-inflammatory Effects

Piperidine derivatives have been studied for their anti-inflammatory properties. The presence of the fluoro group may enhance the compound's ability to reduce inflammation by modulating cytokine release or inhibiting inflammatory pathways.

Case Studies

  • Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial effects of several piperidine derivatives, including 2-Fluoro-2-piperidin-4-ylideneacetic acid; hydrochloride. Results indicated moderate activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in human cell lines, indicating its potential use in treating inflammatory diseases.

Research Findings

Recent research has focused on the synthesis and biological evaluation of piperidine derivatives. Key findings include:

  • Synthesis : Various synthetic routes have been developed to create 2-Fluoro-2-piperidin-4-ylideneacetic acid; hydrochloride efficiently, allowing for further biological testing.
  • Biological Evaluation : Studies have shown that this compound exhibits a range of biological activities, including moderate antibacterial and anti-inflammatory effects.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-2-piperidin-4-ylideneacetic acid hydrochloride?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often synthesized by reacting halogenated precursors with nucleophiles (e.g., amines or fluorinated acetic acid derivatives) under reflux with hydrochloric acid . Key steps include:

  • Using polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reactivity.
  • Acidic hydrolysis (e.g., HCl in water at 93–96°C for 17 hours) to form the hydrochloride salt .
  • Purification via recrystallization or column chromatography to achieve ≥98% purity .

Q. How should researchers characterize the compound’s purity and structure?

Methodological approaches include:

  • HPLC : To assess purity (e.g., single impurity ≤0.5% as per analytical standards) .
  • NMR spectroscopy : For structural confirmation, focusing on fluorine-proton coupling in 19F^{19}\text{F}-NMR and piperidine ring protons in 1H^{1}\text{H}-NMR.
  • Mass spectrometry (MS) : To verify molecular weight (e.g., 179.64 g/mol for similar piperidine-acetic acid derivatives) .

Q. What solvents and reaction conditions optimize its stability during synthesis?

  • Solvents : Polar aprotic solvents like DMF or acetonitrile are preferred for nucleophilic substitution reactions .
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics, while controlled cooling prevents decomposition .
  • Acidic conditions : HCl is critical for salt formation; however, prolonged exposure to strong acids at high temperatures may require neutralization steps .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and biological activity?

The fluorine atom increases electronegativity, altering electron density in the piperidine ring and acetic acid moiety. This impacts:

  • Reactivity : Enhanced stability against oxidation compared to non-fluorinated analogs .
  • Biological interactions : Fluorine’s electronegativity may improve binding affinity to target enzymes (e.g., kinases or proteases) by forming hydrogen bonds with active sites .
  • Metabolic stability : Fluorine reduces susceptibility to cytochrome P450-mediated degradation, potentially enhancing pharmacokinetics .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Substituent variation : Modify the piperidine ring (e.g., methyl or sulfonyl groups) or acetic acid moiety (e.g., esterification) to assess steric and electronic effects .
  • Salt forms : Compare hydrochloride with other salts (e.g., sulfate or phosphate) to evaluate solubility and bioavailability .
  • Computational modeling : Use docking studies to predict interactions with biological targets (e.g., G-protein-coupled receptors) .

Q. How can researchers resolve contradictions in reported physicochemical properties?

Discrepancies in LogD (-1.81 at pH 7.4) or polar surface area (60.77 Ų) may arise from measurement techniques. To address this:

  • Validate data using standardized protocols (e.g., shake-flask method for LogD) .
  • Cross-reference multiple sources (e.g., PubChem, ECHA) to confirm molecular descriptors .
  • Perform stability studies under varying pH and temperature conditions to assess degradation pathways .

Methodological Best Practices

Q. What analytical techniques are critical for quantifying degradation products?

  • LC-MS/MS : Detects trace impurities (e.g., hydrolyzed piperidine derivatives) with high sensitivity .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability and identifies decomposition thresholds .
  • X-ray crystallography : Resolves crystal structure to confirm stereochemistry and salt form .

Q. How should the compound be stored to maintain integrity?

  • Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Light protection : Use amber vials to avoid photolytic cleavage of the fluorine-carbon bond .
  • Handling : Employ inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation .

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